molecular formula C12H20Cl2N6 B2916592 N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride CAS No. 1803587-98-5

N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride

Cat. No. B2916592
M. Wt: 319.23
InChI Key: NYSSNIADENHDBX-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of azaheterocyclic compounds that have been the focus of renewed interest among organic and medicinal chemists . They are known to act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility . This motif is an integral part of a variety of drugs available in clinical therapy including antifungal, anxiolytic, anticonvulsant, and hypnotic agents .


Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with various bifunctional compounds under different experimental settings .


Molecular Structure Analysis

1,2,4-Triazole has a molecular formula of C2H3N3 and may be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom . It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazoles can vary widely depending on the specific substituents present on the triazole ring. For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on the specific substituents present on the triazole ring. For instance, the presence of a lipophilic substituent at position 6 and of the primary 8-amino group can lead to an increased affinity for certain receptors .

Scientific Research Applications

Synthesis and Chemical Properties

N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride is a compound with potential in various scientific research areas due to its unique chemical structure. The compound is related to the broader class of 1,2,4-triazolo[4,3-a]pyrazine derivatives, which have been synthesized and investigated for various applications. For instance, the synthesis of substituted 1,2,4-triazolo[4,3-a]pyrazine derivatives involves oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives, providing a novel, mild, and convenient synthetic method for producing these compounds. This process allows for the facile generation of 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amines and other halogenated pyrazines, offering a wide array of compounds for further investigation (Li et al., 2019).

Applications in Medicinal Chemistry

The 1,2,4-triazolo[4,3-a]pyrazine ring system, closely related to N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride, has been explored for its potential medicinal properties. Compounds within this class have been synthesized and tested for anticonvulsant activity, demonstrating potent activity against maximal electroshock-induced seizures in rats. This suggests that derivatives of the 1,2,4-triazolo[4,3-a]pyrazine ring system could serve as a bioisostere of the purine ring, offering a foundation for developing new anticonvulsant agents with reduced side effects (Kelley et al., 1995).

Additionally, 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, a closely related class, have shown to bind avidly to adenosine A1 and A2 receptors, suggesting therapeutic potential as novel and rapid-acting antidepressant agents. This highlights the relevance of the chemical scaffold in designing ligands for specific neural receptors, potentially leading to breakthroughs in depression treatment (Sarges et al., 1990).

Future Directions

Future research on 1,2,4-triazoles is likely to continue to focus on the synthesis of novel derivatives with improved pharmacological profiles. For instance, researchers have synthesized phenylpiperazine derivatives of 5-oxo- and 5-thioxo-1,2,4-triazole-fluoroquinolone hybrids, which showed excellent activity against all tested pathogens .

properties

IUPAC Name

N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6.2ClH/c1-9-16-17-11-10(14-6-7-18(9)11)15-12(8-13)4-2-3-5-12;;/h6-7H,2-5,8,13H2,1H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSSNIADENHDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2NC3(CCCC3)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride

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